5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a morpholine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-morpholin-4-ylmethyl-isoindole-1,3-dione: A compound with a similar bromine and morpholine structure but different core scaffold.
N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfan-yl}-4-methoxyphenyl)-4-methylbenzenesulfonamide: Another compound with a similar sulfonamide and bromine structure.
Uniqueness
5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a morpholine and thian-4-yl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S3/c15-12-1-2-13(22-12)23(18,19)16-11-14(3-9-21-10-4-14)17-5-7-20-8-6-17/h1-2,16H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZOBNOFQPBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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